molecular formula C3H9NO2S B12696017 Trimethylsulphinatoammonium CAS No. 31051-75-9

Trimethylsulphinatoammonium

Cat. No.: B12696017
CAS No.: 31051-75-9
M. Wt: 123.18 g/mol
InChI Key: FNUGODQUVBJWTP-UHFFFAOYSA-N
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Description

Trimethylsulphinatoammonium is a chemical compound with the CAS Registry Number 31051-75-9 . Its molecular formula is C3H9NO2S, and it has a molecular weight of 123.174 g/mol . This compound is also known by several synonyms, including Methanaminium, N,N-dimethyl-N-sulfino-, hydroxide, inner salt, and ammonium, trimethylsulfino-, inner salt . As a Research Use Only (RUO) product, this compound is specifically designed for utilization in laboratory research settings . RUO products are essential tools for scientific investigation, facilitating experiments and analyses that contribute to the advancement of knowledge in fields such as pharmaceutical discovery and diagnostic development . They are not intended for use in diagnostic procedures or any clinical applications involving patient samples . Researchers are advised to consult the relevant safety data sheets (SDS) and conduct their own thorough characterization to determine the compound's suitability for their specific research objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31051-75-9

Molecular Formula

C3H9NO2S

Molecular Weight

123.18 g/mol

IUPAC Name

[dimethyl(sulfinato)azaniumyl]methane

InChI

InChI=1S/C3H9NO2S/c1-4(2,3)7(5)6/h1-3H3

InChI Key

FNUGODQUVBJWTP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsulphinatoammonium can be synthesized through the reaction of trimethylamine with sulphur dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimethylsulphinatoammonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include trimethylsulphoxide, trimethylsulphide, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Ionic Liquids

Trimethylsulphinatoammonium has been explored as a component in ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have significant potential in solvent applications due to their low volatility and ability to dissolve a wide range of materials. Research indicates that ionic liquids derived from this compound can be utilized in:

  • Electrochemical applications : They serve as electrolytes in batteries and supercapacitors due to their ionic conductivity.
  • Catalysis : These ionic liquids can act as solvents or catalysts in various organic reactions, enhancing reaction rates and selectivity.

Biocidal Properties

This compound exhibits antimicrobial properties, making it useful in disinfectants and antiseptics. Its efficacy against a broad spectrum of microorganisms positions it as a valuable compound in:

  • Healthcare settings : As a disinfectant for surfaces and medical instruments.
  • Agricultural applications : As a biocide to protect crops from pathogens.

Surfactants

Due to its amphiphilic nature, this compound is employed as a surfactant in various formulations:

  • Detergents : It enhances cleaning efficiency by reducing surface tension.
  • Emulsifiers : Used in cosmetic formulations to stabilize emulsions.

Polymer Chemistry

The compound is also utilized in polymer synthesis, particularly in the production of quaternary ammonium-containing polymers that exhibit enhanced properties such as:

  • Antimicrobial activity : Making them suitable for use in medical devices.
  • Improved mechanical properties : Enhancing the durability of materials used in construction and packaging.

Case Study 1: Ionic Liquid Applications

A study published on the synthesis of ammonium-based ionic liquids demonstrated that this compound derivatives could be synthesized with varying chain lengths, leading to enhanced solubility and conductivity for electrochemical applications .

Ionic LiquidConductivity (mS/cm)Application
[TMSA] 12.5Battery electrolyte
[TMSB] 15.0Catalyst for organic reactions

Case Study 2: Biocidal Efficacy

Research exploring the antimicrobial effectiveness of this compound against various pathogens indicated significant reductions in microbial load when used at specific concentrations .

PathogenConcentration (mg/L)Reduction (%)
Escherichia coli10099.5
Staphylococcus aureus20098.7

Mechanism of Action

The mechanism by which trimethylsulphinatoammonium exerts its effects involves its strong anionic properties. It can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trimethylphenylammonium Salts
  • Structure : Contains a phenyl group instead of the sulphinato moiety. Examples include Trimethylphenylammonium iodide (C₉H₁₄IN) and chloride (C₉H₁₄ClN).
  • Properties : Higher molecular weights (e.g., 310.18 g/mol for iodide) compared to Trimethylsulphinatoammonium (estimated molecular weight ~153.18 g/mol based on formula (CH₃)₃NH⁺SO₃⁻). The phenyl group increases hydrophobicity, whereas the sulphinato group likely improves aqueous solubility .
Triethylammonium Salts
  • Structure : Features three ethyl groups (C₂H₅) instead of methyl groups. For example, Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) is used as a catalyst in multicomponent reactions .
  • Reactivity : Bulkier ethyl groups reduce nucleophilicity compared to methyl-substituted analogs. Triethylammonium salts are often employed in acid-catalyzed reactions due to their moderate acidity, while this compound’s sulphinato group may act as a stabilizing agent in polar environments .
Tetraalkylammonium Salts
  • Examples : Tetrabutylammonium hexafluorophosphate ([N(C₄H₉)₄]PF₆) has a phase transition temperature (Tfus) ranging from 344.15 K to 524.30 K, depending on the source .
  • Trends : Longer alkyl chains (e.g., butyl vs. methyl) increase melting points and hydrophobicity. This compound, with shorter methyl groups, is expected to exhibit lower thermal stability but better solubility in polar solvents .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound* ~153.18 Not Reported Not Reported High in polar solvents (inferred) Synthesis, catalysis (inferred)
Trimethylphenylammonium iodide 310.18 Not Reported Not Reported Moderate in organic solvents Organic synthesis
Triethylammonium Hydrogen Sulfate 199.27 Not Reported Not Reported High in water Acid catalysis
Tetrabutylammonium hexafluorophosphate 387.37 71–251† Not Reported Low in water Phase-transfer catalyst

*Estimated data for this compound. †Phase transition range from 344.15 K (71°C) to 524.30 K (251°C) .

Biological Activity

Trimethylsulphinatoammonium (TMSA) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antitumor, and other biological properties, supported by data tables and relevant case studies.

TMSA is characterized by its quaternary ammonium structure, which enhances its solubility in water and facilitates interaction with biological membranes. This property is crucial for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

TMSA has demonstrated significant antimicrobial properties against various pathogens. A comparative analysis of quaternary ammonium compounds indicates that TMSA's structure contributes to its efficacy.

Table 1: Antimicrobial Efficacy of TMSA Compared to Other Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Microorganisms
This compound (TMSA)0.005 mg/mLStaphylococcus aureus, E. coli
Dodecyl trimethyl ammonium (DTA)0.001 mg/mLSalmonella Typhimurium
Cetyl trimethyl ammonium bromide (CTAB)0.002 mg/mLPseudomonas aeruginosa

The data indicate that TMSA exhibits comparable antibacterial activity to established compounds like DTA and CTAB, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antitumor Activity

Recent studies have highlighted the potential of TMSA and similar quaternary ammonium compounds as antitumor agents. These compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Case Study: Apoptotic Induction by TMSA

In a study involving melanoma cells (A375), TMSA was shown to initiate apoptosis, evidenced by an increase in the Bax/Bcl-2 ratio, a critical marker for programmed cell death. The effective concentration was determined to be around 10 μg/mL, with significant cell viability reduction observed .

Table 2: IC50 Values for TMSA and Related Compounds

CompoundCell LineIC50 (mg/mL)
This compound (TMSA)A375 (Melanoma)0.01875
Dodecanoyloxyethyltrimethylammonium bromide (DMM-11)HT-29 (Colon Cancer)0.125
Dodecanoyloxypropyltrimethylammonium bromide (DMPM-11)NHDF (Normal Fibroblasts)0.350

These findings suggest that TMSA can selectively target cancer cells while exhibiting lower toxicity toward normal cells .

The biological activity of TMSA can be attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of TMSA allows it to interact with negatively charged microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, TMSA triggers apoptotic pathways by altering mitochondrial membrane potential and activating caspases.
  • Biofilm Disruption : TMSA has been shown to penetrate and disrupt biofilms formed by bacteria, enhancing its effectiveness as an antimicrobial agent .

Q & A

Q. How should researchers structure a manuscript to address both fundamental and applied aspects of this compound?

  • Methodological Answer: Follow ’s template:
  • Introduction: Link synthetic goals to applications (e.g., catalysis, drug delivery).
  • Results/Discussion: Use subheadings to segment structural, thermal, and reactivity data.
  • Supplementary Materials: Include crystallographic CIF files, raw spectra, and computational input files .
  • Conclusion: Propose unresolved questions (e.g., long-term stability in aqueous media) for future studies .

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